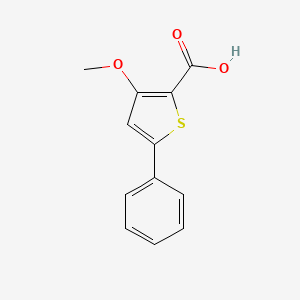

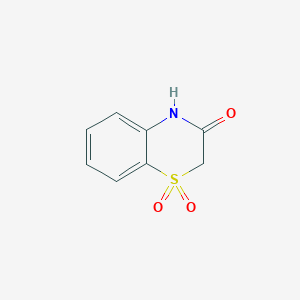

3-Methoxy-5-phenylthiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-Methoxy-5-phenylthiophene-2-carboxylic acid, is a chemical entity that can be associated with various research studies focusing on the synthesis, structural analysis, and chemical properties of methoxy-substituted aromatic compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar methoxy-substituted aromatic compounds, which can be used to infer some general characteristics and behaviors that might be relevant to 3-Methoxy-5-phenylthiophene-2-carboxylic acid.

Synthesis Analysis

The synthesis of methoxy-substituted aromatic compounds can involve regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid . Similar synthetic strategies could potentially be applied to the synthesis of 3-Methoxy-5-phenylthiophene-2-carboxylic acid, ensuring the correct placement of functional groups on the aromatic ring. The synthesis of related compounds often requires careful control of reaction conditions to achieve the desired regiochemistry and to avoid the formation of unwanted isomers.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds, as demonstrated in several studies . These analyses reveal the presence of intermolecular hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. For instance, the crystal structure of a related compound, (Z)-(\u00b1)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid, is stabilized by intermolecular C-H...O hydrogen-bonding interactions . Such insights are valuable for predicting the crystal packing and stability of 3-Methoxy-5-phenylthiophene-2-carboxylic acid.

Chemical Reactions Analysis

The reactivity of methoxy-substituted aromatic compounds can be influenced by the presence of the methoxy group, which can participate in various chemical reactions. For example, the use of axially chiral 2'-methoxy-1,1'-binaphthyl-2-carboxylic acid as a chiral derivatizing agent for discrimination of enantiomeric alcohols and amines by 1H NMR suggests that methoxy groups can play a role in stereochemical analysis . This information could be extrapolated to understand how the methoxy group in 3-Methoxy-5-phenylthiophene-2-carboxylic acid might affect its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted aromatic compounds are often characterized using various spectroscopic techniques, such as FT-IR, NMR, and UV-Visible spectroscopy . These studies provide information on the electronic structure, vibrational modes, and potential energy distribution within the molecule. For instance, the nonlinear optical properties of a related compound were investigated, indicating that small energy gaps between frontier molecular orbitals contribute to such activity . These findings can be useful in predicting the optical and electronic properties of 3-Methoxy-5-phenylthiophene-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Catalysis in Aromatic Nucleophilic Substitution

One application of similar compounds to 3-Methoxy-5-phenylthiophene-2-carboxylic acid is in catalysis for aromatic nucleophilic substitution. A study examined the kinetics of substitution reactions involving similar thiophene derivatives, highlighting their potential role in catalyzed reactions (Consiglio et al., 1981).

Synthesis of Novel Compounds

Another area of research involves the synthesis of new compounds using thiophene derivatives. For instance, a study on the synthesis of novel indole-benzimidazole derivatives used similar thiophene carboxylic acids as precursors, demonstrating their utility in creating complex organic structures (Wang et al., 2016).

Potential Antidepressant and Inhibitor Properties

Compounds closely related to 3-Methoxy-5-phenylthiophene-2-carboxylic acid have been studied for their potential antidepressant and neurotransmitter re-uptake inhibition properties in the brain. This research provides insights into the neurochemical applications of such thiophene derivatives (Šindelář et al., 1991).

Biologically Active Compounds Synthesis

The synthesis of biologically active compounds is another key area. For example, research has shown how certain thiophene carboxylic acids can be used to create compounds with potential biological activity, including in the field of medicine (Sauter & Dzerovicz, 1969).

Photophysical Properties for Bioimaging

In bioimaging, thiophene derivatives have been incorporated into compounds with specific photophysical properties. This application is significant in developing new techniques for biological imaging and microscopy (Roubinet et al., 2017).

Safety And Hazards

The safety information for “3-Methoxy-5-phenylthiophene-2-carboxylic acid” includes the following hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3-methoxy-5-phenylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-9-7-10(16-11(9)12(13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXNBNKHMSBRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-phenylthiophene-2-carboxylic acid | |

CAS RN |

113589-49-4 |

Source

|

| Record name | 3-methoxy-5-phenylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)

![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)